![molecular formula C14H14O3 B8013293 4-(1-Hydroxy-2-phenoxyethyl)phenol](/img/structure/B8013293.png)
4-(1-Hydroxy-2-phenoxyethyl)phenol
Overview
Description
4-(1-Hydroxy-2-phenoxyethyl)phenol is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Hydroxy-2-phenoxyethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Hydroxy-2-phenoxyethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bacterial Degradation and Environmental Applications : Research indicates the bacterial degradation of similar phenolic compounds, suggesting potential environmental applications in bioremediation and pollution control. For instance, certain strains of Pseudomonas can metabolize catechol, which is structurally related to 4-(1-Hydroxy-2-phenoxyethyl)phenol, into other compounds like 4-hydroxy-2-oxovalerate, indicating the potential for microbial breakdown of complex phenolic pollutants (Dagley & Gibson, 1965).
Food Industry and Chemical Characterization : The interaction of phenolic compounds with food-related chemicals has been studied, like the trapping of hydroxyalkenals by food phenolics, producing carbonyl-phenol adducts. This indicates potential applications in food preservation and safety (Hidalgo & Zamora, 2019).
Pharmaceutical and Biological Research : Some phenolic antioxidants have shown properties that inhibit certain enzymes, suggesting applications in pharmaceutical research and drug development. For example, bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a phenolic compound, is a potent inhibitor of certain enzymes in skeletal muscle (Sokolove et al., 1986).
Electronics and Material Science : The synthesis and characterization of poly(phenoxy-ketimine)s, including compounds structurally similar to 4-(1-Hydroxy-2-phenoxyethyl)phenol, have been explored for their electrical conductivity and potential use in semiconductor devices (Demir et al., 2015).
Genetic Engineering and Plant Science : Phenolic compounds play a role in genetic transformation in plants, as they can increase Agrobacterium virulence gene induction, thus enhancing transformation rates. This suggests applications in plant biotechnology and genetic engineering (Joubert et al., 2002).
properties
IUPAC Name |
4-(1-hydroxy-2-phenoxyethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,14-16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJVBXJSDCWRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxy-2-phenoxyethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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